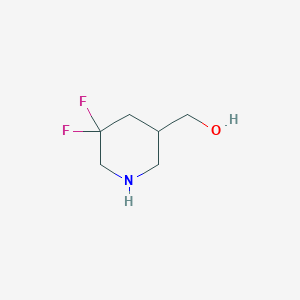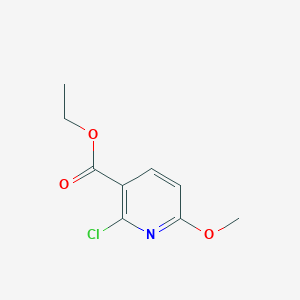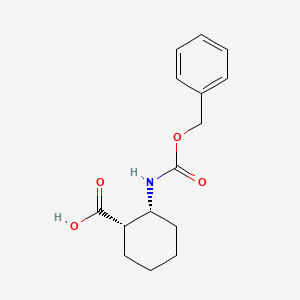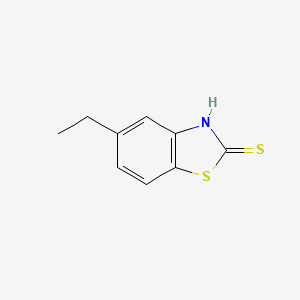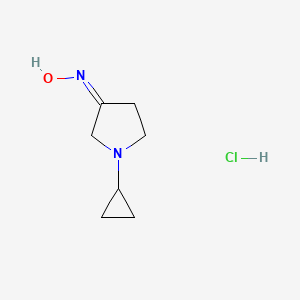
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride typically involves the reaction of cyclopropylamine with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving hydroxylamine derivatives. It could also be a tool for investigating metabolic pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Hydroxylamine derivatives are often investigated for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-hydroxyphthalimide
- N-hydroxybenzotriazole
- Cyclopropylamine derivatives
Uniqueness
Compared to similar compounds, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride may offer unique reactivity due to the presence of the cyclopropyl group and the hydroxylamine moiety. These structural features could impart distinct chemical and biological properties.
特性
分子式 |
C7H13ClN2O |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6-; |
InChIキー |
VLYPYWOPZNEENM-PHZXCRFESA-N |
異性体SMILES |
C1CC1N2CC/C(=N/O)/C2.Cl |
正規SMILES |
C1CC1N2CCC(=NO)C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)


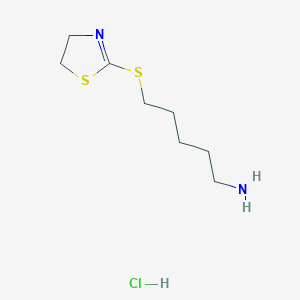


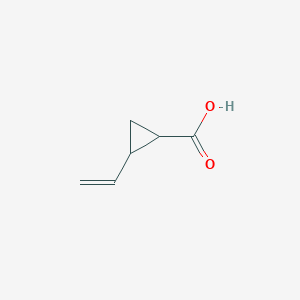

![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
